4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid
Description
4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at position 2, a chlorine substituent at position 4' of the second benzene ring, and a fluorine atom at position 5 of the first ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its halogen substituents and carboxylic acid functionality.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDBUUICPLKCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681112 | |
| Record name | 4'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179253-24-7 | |
| Record name | 4'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). This method provides good yields under mild reaction conditions .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid, often involves catalytic coupling reactions such as the Suzuki reaction. This method utilizes palladium catalysts and aryl halides to form the biphenyl framework. The reaction conditions are optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles, leading to the substitution of hydrogen atoms with other functional groups.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Nucleophilic Substitution: The chlorine and fluorine atoms on the biphenyl core can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated biphenyl derivatives, while oxidation can produce carboxylates .
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential therapeutic applications, particularly in the development of pharmaceuticals. Biphenyl derivatives, including 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid, have been extensively studied for their biological activities.
Anticancer Properties
Research indicates that biphenyl derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth and proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique substitution pattern of this compound may enhance its efficacy against specific cancer types by interacting with cellular targets involved in cancer progression .
Antimicrobial Activity
Biphenyl derivatives are also explored for their antimicrobial properties. Studies have demonstrated that certain structural modifications can lead to increased activity against bacterial strains. The presence of chlorine and fluorine atoms in the structure of this compound may influence its interaction with microbial membranes or enzymes, potentially enhancing its antimicrobial efficacy .
Materials Science
In materials science, this compound serves as a building block for advanced materials.
Organic Light Emitting Diodes (OLEDs)
The compound's structural properties make it suitable for use in OLEDs. Biphenyl derivatives are known to contribute to the stability and efficiency of OLED materials due to their rigid structure and favorable electronic properties. The incorporation of fluorine enhances charge transport properties, making it a valuable component in the development of high-performance OLEDs .
Liquid Crystals
Biphenyl compounds are integral to the formulation of liquid crystals used in display technologies. The unique arrangement of functional groups in this compound allows for tunable phase transition temperatures and improved electro-optical performance in liquid crystal displays (LCDs) .
Environmental Applications
The environmental impact and degradation pathways of halogenated biphenyls have garnered attention due to their persistence and potential toxicity.
Biodegradation Studies
Research on the biodegradation of biphenyl derivatives indicates that compounds like this compound can be assessed for their environmental fate and effects on ecosystems. Understanding how this compound interacts with microbial communities can inform remediation strategies for contaminated sites .
Case Studies
Mechanism of Action
The mechanism of action of 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical features of 4'-chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid and related compounds:
Key Observations:
- Substituent Effects : The target compound’s chlorine (4') and fluorine (5) substituents create a strong electron-withdrawing environment, increasing the acidity of its carboxylic acid group compared to analogs with methyl or methoxy groups .
- Positional Isomerism : The placement of substituents significantly impacts properties. For example, 2'-chloro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid () has lower solubility due to steric hindrance from the nitro group at position 5 .
- Synthetic Accessibility : Suzuki coupling is a common method for biphenyl derivatives, as seen in compound 15 (58% yield) and 2k (61% yield) . The target compound likely follows a similar route.
Commercial and Research Relevance
- Research Gaps : Melting points, boiling points, and detailed spectral data (e.g., NMR, IR) for the target compound are absent in the evidence, highlighting areas for further characterization.
Biological Activity
4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 1179253-24-7) is an organic compound that has garnered attention for its diverse biological activities. This compound belongs to the biphenyl family and is characterized by the presence of both chloro and fluoro substituents on the biphenyl ring, along with a carboxylic acid functional group. Its unique structure positions it as a potential candidate for various therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C13H8ClF O2, with a molecular weight of 250.65 g/mol. The compound features a biphenyl backbone, which is known for its stability and ability to interact with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated potent activity against human breast adenocarcinoma (MCF-7) and colorectal cancer (COLO201) cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase .
- Mechanism of Action : The presence of electron-withdrawing groups (EWGs) such as chloro and fluoro at specific positions on the aromatic ring enhances its biological potency. These substituents are believed to facilitate interactions with cellular targets, leading to increased cytotoxicity .
Case Studies
Several studies have investigated the biological activity of this compound:
-
Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited IC50 values in the micromolar range against various cancer cell lines. For example:
- MCF-7 (breast cancer): IC50 = 15 µM
- COLO201 (colorectal cancer): IC50 = 12 µM
- 4T1 (murine mammary carcinoma): IC50 = 10 µM
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased caspase-3/7 activity, suggesting that it triggers apoptosis in cancer cells through intrinsic pathways .
Data Table: Biological Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| COLO201 | 12 | Cell cycle arrest (G1 phase) |
| 4T1 | 10 | Increased caspase activity |
Q & A
Q. What are the established synthetic routes for 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated benzoic acid derivative (e.g., 2-bromo-5-fluorobenzoic acid) and a substituted arylboronic acid (e.g., 4-chlorophenylboronic acid). Key steps include:
- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
- Base-mediated coupling (e.g., Na₂CO₃ or K₂CO₃ in a solvent like THF/H₂O at 80–100°C). Post-reaction purification involves preparative HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm substituent positions and biphenyl linkage. For example, coupling constants (e.g., J = 8.9 Hz for aromatic protons) distinguish ortho/meta/para substitution .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 280.0372 for C₁₃H₇ClFO₂⁻) validates molecular composition .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings, critical for understanding solid-state interactions .
Q. How is purity assessed and optimized during synthesis?
- Reverse-Phase HPLC : Uses C18 columns with acetonitrile/water gradients (e.g., 60% CH₃CN) to separate impurities. Retention times are compared against standards .
- Melting Point Analysis : Sharp melting points (e.g., 210–212°C) indicate high crystallinity and purity. Discrepancies suggest residual solvents or byproducts .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be applied to study metabolic pathways?
Isotopic analogs (e.g., 4'-Chlorobiphenyl-2′,3′,4′,5′,6′-d₅) are synthesized using deuterated boronic acids in Suzuki reactions. These labeled compounds enable:
- Mass Spectrometry Tracking : Distinguish parent and metabolite signals in biological matrices.
- Pharmacokinetic Studies : Quantify absorption/distribution using LC-MS/MS with deuterated internal standards .
Q. What strategies resolve contradictions in solubility or stability data?
- Multi-Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures.
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic forms that may affect solubility.
- Forced Degradation Studies : Expose the compound to heat, light, or oxidative conditions (e.g., H₂O₂) to identify degradation pathways .
Q. How are structure-activity relationships (SAR) explored for drug discovery?
- Derivatization : Introduce substituents (e.g., methyl, trifluoromethyl) at the 4' or 5 positions to modulate electronic effects.
- Enzyme Assays : Test inhibitory activity against targets like IspD in the MEP pathway (see TD-0212 analogs) using fluorescence-based assays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to guide synthetic prioritization .
Methodological Notes
- Contradiction Handling : Conflicting spectral data (e.g., unexpected NMR shifts) should be cross-verified with alternative techniques like 2D-COSY or NOESY .
- Advanced Synthesis : For scale-up, optimize catalyst loading (e.g., 0.5–1 mol% Pd) and solvent systems (e.g., toluene/EtOH) to improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
